molecular formula C11H8Cl2O3 B2724345 3-(3,4-Dichlorophenyl)-3-methyloxolane-2,5-dione CAS No. 1094333-89-7

3-(3,4-Dichlorophenyl)-3-methyloxolane-2,5-dione

Cat. No. B2724345
CAS RN: 1094333-89-7
M. Wt: 259.08
InChI Key: ZJQKWHGYVMACBW-UHFFFAOYSA-N
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Description

3-(3,4-Dichlorophenyl)-3-methyloxolane-2,5-dione, also known as DMCD, is a compound that has been studied extensively for its potential applications in scientific research. It is an organic molecule with a molecular weight of 243.06 g/mol and a melting point of 214-216°C. DMCD is a colorless, crystalline solid that is soluble in organic solvents such as ethanol and methanol. It is a substituted oxolane derivative and belongs to the class of compounds known as ‘aromatic ketones’. DMCD has been used in a variety of scientific research applications, including medicinal chemistry, biochemistry, and pharmacology.

Scientific Research Applications

Environmental Impact and Remediation

Chlorophenols in Waste Incineration

Chlorophenols, chemicals related to chlorinated compounds like 3-(3,4-Dichlorophenyl)-3-methyloxolane-2,5-dione, are significant in environmental science, particularly in the study of Municipal Solid Waste Incineration (MSWI). They are identified as major precursors of dioxins, highlighting the importance of understanding their formation and pathways to mitigate environmental pollution. Chlorophenols are products of incomplete combustion and are generated through several pathways, including the oxidative conversion of chlorobenzene and the decomposition of selected polycyclic aromatic hydrocarbons. Their study is crucial for developing strategies to minimize the formation of hazardous pollutants in waste incineration processes (Peng et al., 2016).

Bio-based Solvents

Sustainable Extraction Solvents

A shift towards greener chemistry includes the exploration of bio-based solvents for extracting natural products. For instance, 2-methyloxolane (2-MeOx) is discussed as a sustainable alternative to petroleum-based solvents for the extraction of lipophilic natural products. This research avenue is crucial for reducing reliance on non-renewable resources and mitigating environmental impact. The comparison of bio-based solvents with traditional ones, like hexane, in terms of extraction efficiency, toxicity, and environmental impacts offers a template for evaluating and potentially developing new, sustainable solvents related to this compound (Rapinel et al., 2020).

Organic Electronic Materials

Conductive Polymers

Research on conductive polymers, such as poly(3,4-ethylenedioxythiophene) (PEDOT), showcases the application of specialized organic materials in electronic devices. These materials offer promising pathways for creating more efficient and flexible electronic components. The study of PEDOT and its derivatives underscores the importance of understanding the electrical properties and stability of organic materials for applications in electronics, potentially guiding the investigation of electrical applications of related compounds (Yue & Xu, 2012).

Toxicology and Environmental Safety

Toxicity of Chlorinated Compounds

The toxic effects and environmental persistence of chlorinated compounds, such as chlorophenols and dioxins, are of significant concern in toxicology and environmental safety. These studies highlight the complex interactions between chemical compounds and biological systems, including their potential to cause oxidative stress, disrupt endocrine function, and impact aquatic ecosystems. Understanding the mechanisms of toxicity and environmental behavior of these compounds is crucial for assessing the risks associated with their presence in the environment and developing strategies for mitigation and remediation (Ge et al., 2017).

properties

IUPAC Name

3-(3,4-dichlorophenyl)-3-methyloxolane-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8Cl2O3/c1-11(5-9(14)16-10(11)15)6-2-3-7(12)8(13)4-6/h2-4H,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJQKWHGYVMACBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)OC1=O)C2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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